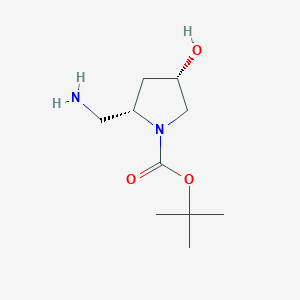
(2S,4S)-2-(Aminomethyl)-1-BOC-4-hydroxy pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE is a compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides, which facilitates Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tert-butyl esters, while reduction reactions can produce the corresponding alcohols or amines.
Scientific Research Applications
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives.
Biology: Investigated for its potential role in biosynthetic and biodegradation pathways.
Medicine: Explored for its therapeutic potential in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations. The aminomethyl and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butanesulfinamide: Widely used as a chiral auxiliary in asymmetric synthesis.
Tert-butyl esters:
Uniqueness
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE is unique due to its combination of a tert-butyl group with a pyrrolidine ring, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
QWQOVHQSXJGTPM-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















